2,2'-(1,4-Phenylene)di(2-azaspiro[4.5]decane-1,3-dione)
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Overview
Description
3-[4-(2,4-dioxo-3-azaspiro[45]dec-3-yl)phenyl]-3-azaspiro[45]decane-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,4-dioxo-3-azaspiro[4.5]dec-3-yl)phenyl]-3-azaspiro[4.5]decane-2,4-dione typically involves the reaction of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile with primary amines and formaldehyde. This reaction is carried out in boiling ethanol, resulting in mixtures of 7-alkyl-2,4-dioxo-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1’-cyclohexane]-1,5-dicarbonitriles and their ammonium salts .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,4-dioxo-3-azaspiro[4.5]dec-3-yl)phenyl]-3-azaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Aminomethylation: Reaction with primary amines and formaldehyde.
Substitution Reactions: Potential for nucleophilic substitution due to the presence of reactive sites.
Common Reagents and Conditions
Aminomethylation: Primary amines, formaldehyde, boiling ethanol.
Substitution Reactions: Nucleophiles, appropriate solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include 7-alkyl-2,4-dioxo-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1’-cyclohexane]-1,5-dicarbonitriles and their ammonium salts .
Scientific Research Applications
3-[4-(2,4-dioxo-3-azaspiro[4.5]dec-3-yl)phenyl]-3-azaspiro[4.5]decane-2,4-dione has several scientific research applications:
Medicinal Chemistry: Potential use in the development of new pharmaceuticals due to its unique structure.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-[4-(2,4-dioxo-3-azaspiro[4.5]dec-3-yl)phenyl]-3-azaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile
- (2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid
Uniqueness
3-[4-(2,4-dioxo-3-azaspiro[45]dec-3-yl)phenyl]-3-azaspiro[45]decane-2,4-dione stands out due to its dual spirocyclic structure, which imparts unique chemical and biological properties
Properties
CAS No. |
78045-44-0 |
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Molecular Formula |
C24H28N2O4 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-[4-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)phenyl]-2-azaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C24H28N2O4/c27-19-15-23(11-3-1-4-12-23)21(29)25(19)17-7-9-18(10-8-17)26-20(28)16-24(22(26)30)13-5-2-6-14-24/h7-10H,1-6,11-16H2 |
InChI Key |
YCVPHGMDEUSNIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(=O)N(C2=O)C3=CC=C(C=C3)N4C(=O)CC5(C4=O)CCCCC5 |
Origin of Product |
United States |
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